N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)oxamide is a synthetic organic compound belonging to the class of oxamides. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and a substituted aromatic ring. The IUPAC name reflects its complex structure, indicating the presence of both cyclopentyl and methoxy-substituted phenyl groups.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information regarding its properties, synthesis methods, and potential applications in scientific research.
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)oxamide is classified as an organic compound with potential pharmaceutical applications. It falls under the broader category of oxamides, which are known for their diverse biological activities.
The synthesis of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)oxamide typically involves multi-step processes. The initial steps may include the formation of the cyclopentyl moiety followed by the introduction of the 2-methoxy-5-methylphenyl group through various coupling reactions.
The molecular formula for N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)oxamide is . The structure features:
InChI=1S/C15H20N2O2/c1-10-5-6-12(20-3)11(9-10)16-14(18)13(17)15/h5-6,9H,4,7-8H2,1-3H3,(H,17,18)(H,16)
This data provides essential insights into the compound's chemical behavior and potential reactivity.
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)oxamide can participate in various chemical reactions typical for oxamides:
The specific conditions for each reaction (e.g., temperature, solvent, catalysts) will vary based on desired outcomes and should be optimized for maximum yield and purity.
Potential mechanisms may involve:
Key properties include:
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)oxamide has potential applications in various scientific fields:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2